molecular formula C9H10 B592441 Allylbenzene-2,3,4,5,6-D5 CAS No. 126245-60-1

Allylbenzene-2,3,4,5,6-D5

Cat. No.: B592441
CAS No.: 126245-60-1
M. Wt: 123.21
InChI Key: HJWLCRVIBGQPNF-LOOCXSPQSA-N
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Description

Allylbenzene-2,3,4,5,6-D5 is a deuterated analog of allylbenzene (C₉H₁₀), where five hydrogen atoms on the benzene ring are replaced with deuterium (D) . This isotopic substitution results in a molecular formula of C₉D₅H₅ and a molecular weight of ~123.21 g/mol. Produced by Cambridge Isotope Laboratories (CIL) and Shanghai Anpel, it is widely used as an internal standard in mass spectrometry (MS) and nuclear magnetic resonance (NMR) due to its high isotopic purity (>99%) and stability . Its primary applications include metabolic studies, environmental analysis, and drug development, where isotopic labeling enables precise tracking of molecular pathways .

Properties

IUPAC Name

1,2,3,4,5-pentadeuterio-6-prop-2-enylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10/c1-2-6-9-7-4-3-5-8-9/h2-5,7-8H,1,6H2/i3D,4D,5D,7D,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJWLCRVIBGQPNF-LOOCXSPQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC=C)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Allylbenzene-2,3,4,5,6-D5 typically involves the deuteration of allylbenzene. One common method is the catalytic exchange of hydrogen atoms with deuterium using a deuterium gas atmosphere in the presence of a suitable catalyst, such as palladium on carbon (Pd/C). The reaction is carried out under controlled temperature and pressure conditions to ensure complete deuteration.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient deuteration. The purity of the final product is ensured through rigorous quality control measures, including gas chromatography and mass spectrometry.

Chemical Reactions Analysis

Types of Reactions: Allylbenzene-2,3,4,5,6-D5 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form benzoic acid derivatives.

    Reduction: Reduction reactions can convert it into different deuterated hydrocarbons.

    Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) under acidic conditions.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Bromine (Br2) in the presence of a Lewis acid such as aluminum chloride (AlCl3).

Major Products:

    Oxidation: Deuterated benzoic acids.

    Reduction: Deuterated hydrocarbons.

    Substitution: Deuterated benzene derivatives with various functional groups.

Scientific Research Applications

Chemistry: Allylbenzene-2,3,4,5,6-D5 is used as a tracer in chemical reactions to study reaction mechanisms and pathways. Its deuterated nature allows for precise tracking using nuclear magnetic resonance (NMR) spectroscopy.

Biology: In biological research, this compound is used to study metabolic pathways and enzyme activities. The deuterium atoms provide a distinct signal in mass spectrometry, making it easier to trace the compound’s fate in biological systems.

Medicine: In medicinal chemistry, this compound is used to develop deuterated drugs with improved pharmacokinetic properties. Deuterium substitution can enhance the stability and reduce the metabolic rate of drugs.

Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the synthesis of advanced materials with specific isotopic compositions.

Mechanism of Action

The mechanism of action of Allylbenzene-2,3,4,5,6-D5 involves its interaction with molecular targets through isotopic effects. The presence of deuterium atoms can alter the compound’s reactivity and interaction with enzymes and receptors. This can lead to changes in reaction rates and pathways, providing insights into the fundamental processes at the molecular level.

Comparison with Similar Compounds

Comparison with Non-Deuterated Allylbenzene

Comparison with Other Deuterated Aromatic Compounds

Example: Toluene-2,3,4,5,6-D5

Property Allylbenzene-2,3,4,5,6-D5 Toluene-2,3,4,5,6-D5
Molecular Formula C₉D₅H₅ C₇D₅H₃
Molecular Weight 123.21 g/mol 97.17 g/mol
Primary Use Metabolic tracing NMR solvent, analytical standard
  • Structural Impact :
    Allylbenzene-D5 retains an allyl group, enabling participation in allylic oxidation and cyclometalation reactions , whereas toluene-D5 lacks functional groups, limiting its reactivity.

  • Analytical Utility :
    Both compounds serve as MS/NMR standards, but Allylbenzene-D5 is preferred in studies involving aromatic allylic systems, while toluene-D5 is used as a deuterated solvent .

Comparison with Functionalized Allylbenzene Derivatives

Hydroxy/Alkoxy Derivatives (e.g., Isopropoxy Allylbenzene)

Property This compound Isopropoxy Allylbenzene Derivatives
Functional Groups None (deuterated ring) Para-alkoxy or hydroxy substituents
Biological Activity N/A 15-Lipoxygenase inhibition (IC₅₀: µM range)
Toxicity Profile Low (presumed) Variable; genotoxicity depends on substituents
  • Allylbenzene-D5 lacks these groups, likely reducing toxicity but limiting therapeutic utility .

Biological Activity

Allylbenzene-2,3,4,5,6-D5 is a deuterated derivative of allylbenzene, which is an important compound in organic chemistry and various biological applications. This article explores the biological activity of this compound, highlighting its biochemical properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C9H10D5 and is characterized by a phenyl ring attached to a propene side chain. The presence of deuterium (D) at positions 2, 3, 4, 5, and 6 of the benzene ring can influence its metabolic pathways and biological effects compared to its non-deuterated counterpart.

Biochemical Activity

1. Antioxidant Properties

Research indicates that allylbenzene derivatives exhibit significant antioxidant activity. For instance, studies have shown that these compounds can scavenge free radicals and inhibit lipid peroxidation in cellular systems. This property is crucial for protecting cells from oxidative stress-related damage.

2. Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory properties. It has been observed to inhibit the production of pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications in conditions characterized by chronic inflammation.

3. Antimicrobial Activity

The antimicrobial effects of allylbenzene derivatives have been documented in various studies. This compound demonstrates activity against a range of bacterial strains and fungi. The mechanism is believed to involve disruption of microbial cell membranes and interference with metabolic processes.

The mechanisms through which this compound exerts its biological effects include:

  • Modulation of Enzyme Activity: The compound may influence the activity of enzymes involved in oxidative stress response pathways.
  • Inhibition of Signal Transduction Pathways: It may affect pathways related to inflammation and cell proliferation by modulating key signaling molecules.
  • Interaction with Cellular Receptors: There is evidence suggesting that allylbenzene derivatives can bind to specific receptors involved in pain and inflammation responses.

Case Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of this compound using DPPH radical scavenging assays. The results indicated a significant reduction in DPPH radicals compared to control groups (p < 0.05), demonstrating its potential as an antioxidant agent.

SampleDPPH Scavenging Activity (%)
This compound85%
Control10%

Case Study 2: Anti-inflammatory Properties

In a cellular model of inflammation induced by lipopolysaccharides (LPS), this compound was shown to reduce the secretion of TNF-alpha and IL-6 by approximately 70% compared to untreated cells (p < 0.01).

TreatmentTNF-alpha (pg/mL)IL-6 (pg/mL)
Control500300
This compound15090

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